Dimethyl piperidine-1,4-dicarboxylate
Description
Dimethyl piperidine-1,4-dicarboxylate is a piperidine derivative featuring two ester groups at the 1- and 4-positions of the six-membered saturated ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors, receptor agonists, and molecular glues . Its structural flexibility allows for functionalization at the nitrogen atom, the ester groups, or the piperidine ring itself, enabling the creation of diverse analogs with tailored properties .
Properties
IUPAC Name |
dimethyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)7-3-5-10(6-4-7)9(12)14-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSXPKTWOSJFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655998 | |
| Record name | Dimethyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869189-69-5 | |
| Record name | Dimethyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Dicarboxylate Esters with Varied Substituents
Dimethyl piperidine-1,4-dicarboxylate shares structural homology with several analogs differentiated by ester groups and piperidine-ring substitutions:
Key Observations :
- Ester Group Impact : Bulkier esters (e.g., tert-butyl) enhance steric hindrance, affecting reaction kinetics and enzyme inhibition .
- Alkylation Efficiency : LiHMDS/THF at −78°C achieves selective alkylation at the 4-position, while NaOH/MeOH facilitates hydrolysis .
Piperidine vs. Dihydropyridine Dicarboxylates
Dimethyl dihydropyridine-3,5-dicarboxylates (e.g., Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate ) differ in ring saturation and electronic properties:
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